DL-3-Phenylserine hydrate
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Overview
Description
- PGE2 plays a crucial role in various physiological processes, including labor induction, softening of the cervix, and uterine contraction during childbirth. It is also used in managing gestational trophoblastic disease .
Prostaglandin E2 (PGE2): is a naturally occurring with oxytocic properties. It was first synthesized in 1970 and approved for medical use in the United States in 1977.
Mechanism of Action
Target of Action
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as β-phenylserine, is a physiologically important α-amino acid
Biochemical Pathways
2-Amino-3-hydroxy-3-phenylpropanoic acid is involved in the metabolism of L-threonine . L-Threonine aldolase has been reported to catalyze the condensation of glycine (Gly) and benzaldehyde to afford this compound . This reaction also occurs nonenzymatically in aqueous alkaline media .
Biochemical Analysis
Biochemical Properties
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .
Cellular Effects
It has been shown to stimulate protein synthesis in tissue , suggesting that it may have a role in protein metabolism and cellular growth.
Metabolic Pathways
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is involved in the metabolic pathway of L-threonine . It interacts with the enzyme phenylalanine racemase in this pathway
Preparation Methods
- PGE2 synthesis begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2 .
- AA is then oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides .
- Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of COX to produce prostaglandin H2 (PGH2) , which is further converted to PGE2 .
Chemical Reactions Analysis
- PGE2 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to each transformation.
- Major products formed from these reactions depend on the specific reaction pathway and starting materials.
Scientific Research Applications
- PGE2 has diverse biological functions, including:
- Regulating inflammation responses.
- Influencing the reproductive system.
- Affecting the digestive system, immune system, and cardiovascular system.
- Researchers explore its potential therapeutic applications in medicine, chemistry, and industry .
Comparison with Similar Compounds
- PGE2 is unique among prostaglandins due to its specific receptor interactions and physiological effects.
- Similar compounds include other prostaglandins (such as PGE1, PGF2α) and related lipid mediators.
Properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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